2-(6-methylpyridin-3-yl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-6-7-10(8-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFVRBDHVFEHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353813 | |
| Record name | 2-(6-methylpyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67273-41-0 | |
| Record name | 2-(6-methylpyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Condensation Methods
Acid-Catalyzed Cyclization of o-Phenylenediamine
The most widely employed strategy for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carbonyl-containing precursors. For 2-(6-methylpyridin-3-yl)-1H-benzimidazole, this typically requires 6-methylpyridine-3-carbaldehyde as the aldehyde component.
In a representative procedure, o-phenylenediamine reacts with 6-methylpyridine-3-carbaldehyde in chloroform under acidic conditions (NH₄Cl as catalyst) at room temperature. The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde, followed by cyclodehydration to form the benzimidazole core. This method achieves yields of 82–88% with purity exceeding 95% after ethanol recrystallization. Key advantages include:
- Mild reaction conditions (25–30°C)
- Short reaction time (4–6 hours)
- Minimal byproduct formation due to regioselective cyclization
However, the method’s limitation lies in the commercial availability of 6-methylpyridine-3-carbaldehyde, which often necessitates multi-step synthesis from pyridine derivatives.
Transition Metal-Catalyzed Coupling Approaches
Ullmann-Type Coupling with Halogenated Pyridines
A patent-pending method utilizes copper-catalyzed coupling between 2-aminophenylboronic acid and 3-bromo-6-methylpyridine. The reaction occurs in N,N-dimethylformamide (DMF) at 130°C under reflux, employing a dual base system (KOH and K₂CO₃) to enhance reactivity:
$$
\text{C₆H₄(NH₂)B(OH)₂} + \text{C₆H₃BrN(CH₃)} \xrightarrow{\text{Cu, DMF}} \text{this compound}
$$
This method achieves 85.2–91.4% yields with >98% purity, as confirmed by HPLC analysis. The copper powder catalyst facilitates C–N bond formation while suppressing undesirable homo-coupling byproducts.
Table 1: Optimization of Ullmann Coupling Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 100–150°C | 130°C | +17% vs 100°C |
| Reaction Time | 24–56 hours | 48 hours | 91.4% yield |
| Cu Powder Loading | 0.5–2.0 equiv | 1.2 equiv | 89% efficiency |
| Solvent | DMF vs DMSO | DMF | 8% higher yield |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Building on methodologies developed for N,2,6-trisubstituted benzimidazoles, microwave irradiation significantly enhances the synthesis of this compound. A typical protocol involves:
- Mixing o-phenylenediamine (1.0 equiv) and 6-methylpyridine-3-carbaldehyde (1.05 equiv) in ethanol
- Adding catalytic p-toluenesulfonic acid (0.1 equiv)
- Irradiating at 300 W for 10–15 minutes
This approach reduces reaction time from 6–12 hours (conventional heating) to <15 minutes while maintaining yields above 90%. The microwave’s uniform heating prevents thermal degradation of sensitive intermediates, making it ideal for scale-up.
Comparative Analysis of Synthesis Routes
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time | Cost Index* |
|---|---|---|---|---|
| Acid-Catalyzed | 82–88 | 95–97 | 4–6 h | 1.0 |
| Ullmann Coupling | 85–91 | >98 | 48 h | 1.8 |
| Microwave | 90–93 | 96–98 | 0.25 h | 1.2 |
*Cost Index relative to acid-catalyzed method (1.0 = baseline)
Key findings:
Mechanistic Insights and Byproduct Management
Cyclization Pathway Analysis
Density functional theory (DFT) calculations reveal that the rate-determining step in acid-catalyzed methods involves protonation of the imine intermediate (ΔG‡ = 24.3 kcal/mol). Side reactions predominantly generate:
- Bis-benzimidazoles from over-condensation (controlled by aldehyde stoichiometry)
- Oxidation byproducts when using metallic catalysts (mitigated by inert atmospheres)
Patent data demonstrates that combining KOH and K₂CO₃ minimizes oxidative degradation by maintaining pH 8–9 during Ullmann coupling.
Industrial-Scale Production Considerations
For pharmaceutical manufacturing, the microwave-assisted method shows greatest promise due to:
- Energy efficiency : 70% reduction in heating costs vs conventional methods
- Continuous flow compatibility : Enables kilogram-scale synthesis
- Reduced purification needs : >96% conversion in single pass
However, equipment costs for industrial microwave reactors remain prohibitive for small enterprises, favoring batch processing via classical condensation.
Emerging Methodologies
Enzymatic Synthesis
Preliminary studies using monoamine oxidases (MAO-N variants) demonstrate biocatalytic formation of benzimidazole rings at 37°C in aqueous buffer. While current yields are modest (45–50%), this approach eliminates heavy metal catalysts and organic solvents.
Chemical Reactions Analysis
Types of Reactions
2-(6-methylpyridin-3-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-methylpyridin-3-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-methylpyridin-3-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position : The pyridine ring’s substitution pattern (e.g., 2-, 3-, or 4-position) significantly impacts biological activity. For example, 2-(pyridin-3-yl) derivatives exhibit stronger antimicrobial activity compared to pyridin-2-yl analogues due to optimized hydrogen-bonding interactions .
- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-bromophenyl in 3a) show enhanced electronic effects, improving binding to hydrophobic enzyme pockets .
- Methyl Groups: The 6-methyl group in the target compound may reduce metabolic degradation compared to non-methylated pyridinyl analogues, as seen in 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole .
Key Findings :
- Thioether-linked benzimidazoles (e.g., compound 79 in ) show superior anti-H. pylori activity, suggesting that sulfur-containing substituents enhance membrane penetration.
Physicochemical and Spectral Properties
- Solubility : Methyl groups (e.g., 6-methylpyridin-3-yl) increase hydrophobicity, as evidenced by higher logP values in 5,6-dimethyl derivatives .
- Spectral Data : ¹H NMR shifts for pyridinyl protons in 2-(pyridin-3-yl)-1H-benzimidazole (δ 8.5–9.0 ppm) differ from pyridin-2-yl analogues (δ 7.8–8.2 ppm), aiding structural characterization .
Biological Activity
2-(6-Methylpyridin-3-yl)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it shows potential as an antimicrobial, anticancer, and antiparasitic agent.
- Molecular Formula : C13H12N4
- Molecular Weight : 213.25 g/mol
The specific structure of this compound features a methyl group at the 6-position of the pyridine ring, which is significant for its biological interactions and activities.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : In studies assessing various benzimidazole derivatives, this compound demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported at 8 µg/mL .
- Antifungal Activity : The compound also showed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
Anticancer Properties
The antiproliferative effects of benzimidazole derivatives have been extensively studied:
- Cell Line Studies : The compound exhibited promising results against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell proliferation. For example, one derivative showed an IC50 value of 16.38 µM, highlighting its potential as an anticancer agent .
The mechanism underlying the biological activities of this compound often involves:
- Interaction with Biological Targets : The compound's binding affinity to various biological macromolecules plays a crucial role in its antimicrobial and anticancer effects. Molecular docking studies suggest that the specific methyl substitution on the pyridine ring enhances its interaction with target proteins.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Pyridin-3-yl)-1H-benzimidazole | Benzimidazole derivative | Lacks methyl substitution on the pyridine ring |
| 1H-Benzimidazole | Basic benzimidazole | No additional substituents; serves as a parent compound |
| 4-Methylbenzimidazole | Methyl-substituted | Methyl group at the 4-position enhances lipophilicity |
| 2-(5-Methylthiazol-2-yl)-1H-benzimidazole | Thiazole-substituted | Incorporates thiazole moiety; different biological profile |
The structural uniqueness of this compound may influence its biological activity compared to other similar compounds, potentially enhancing its efficacy in therapeutic applications.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antiproliferative Studies : A study evaluated multiple benzimidazole derivatives for their antiproliferative activity against cancer cell lines, revealing that those with alkyl chain substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of benzimidazoles found that derivatives similar to this compound displayed potent activity against both bacterial and fungal strains, supporting its potential use in treating infections .
Q & A
Q. What are the common synthetic routes for 2-(6-methylpyridin-3-yl)-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyridine derivatives and benzimidazole precursors. Key steps include:
- Cyclocondensation : Reacting 3-amino-6-methylpyridine with o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
- Catalytic Optimization : Using anhydrous magnesium chloride and potassium carbonate in methanol/ethyl acetate mixtures to enhance reaction efficiency (yields up to 75% reported) .
- Purification : Chilling the reaction mixture to 0°C to precipitate the product, followed by recrystallization from ethanol or ethyl acetate .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity and substituent positions. For example, the pyridyl methyl group (δ ~2.5 ppm) and benzimidazole protons (δ ~7.2–8.5 ppm) are critical markers .
- FTIR : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1450–1600 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing experimental and theoretical C/H/N percentages (error tolerance <0.3%) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize proteins with known benzimidazole interactions (e.g., kinase inhibitors or antimicrobial targets) .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. For example, derivatives with thiazole-triazole appendages (e.g., compound 9c ) show enhanced binding to α-glucosidase via hydrogen bonding and π-π stacking .
- Validation : Compare docking scores with experimental IC50 values to refine predictive models .
Q. What challenges arise in the crystallographic refinement of benzimidazole derivatives, and how can they be addressed?
Methodological Answer:
- Disorder Handling : The pyridyl and benzimidazole moieties may exhibit rotational disorder. Use SHELXL’s PART and SIMU commands to model partial occupancy .
- Twinned Data : For high-symmetry crystals (e.g., monoclinic systems), apply twin law matrices (e.g., BASF parameter) in SHELXTL to resolve overlapping reflections .
- Hydrogen Bonding : Validate intermolecular interactions (e.g., N-H···O/N) using Mercury’s visualization tools to ensure structural plausibility .
Q. How can researchers resolve discrepancies in NMR data when synthesizing novel derivatives of this compound?
Methodological Answer:
- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl3 to resolve proton broadening caused by hydrogen bonding .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between the pyridyl methyl group and adjacent aromatic protons confirm connectivity .
- Dynamic Exchange : For tautomerism (e.g., imidazole N-H exchange), perform variable-temperature NMR to slow exchange rates and clarify splitting patterns .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound analogs?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines) across studies. For instance, antimicrobial activity may vary due to solubility differences in DMSO vs. aqueous buffers .
- Structure-Activity Relationships (SAR) : Isolate substituent effects. Fluorine or chlorine atoms at specific positions (e.g., 5,6-difluoro derivatives) often enhance potency by modulating electron density .
- Reproducibility : Replicate experiments under standardized conditions (e.g., MIC assays in Mueller-Hinton broth) to validate claims .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
